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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B12433646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating

the in vivo efficacy of Ampelopsin F (Dihydromyricetin), a natural flavonoid compound with

demonstrated anti-cancer properties. The following sections detail established protocols for

various cancer types, summarize key quantitative data from preclinical studies, and illustrate the

associated signaling pathways.

Prostate Cancer Xenograft Model
This section outlines the protocol for assessing the anti-tumor and anti-metastatic effects of

Ampelopsin F in an orthotopic prostate cancer mouse model.

Experimental Protocol
Animal Model:

Species: Mouse

Strain: Athymic nude mice (nu/nu)

Sex: Male

Age: 4-6 weeks
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Cell Line:

Cell Type: PC-3 (human prostate adenocarcinoma)

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS),

100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

Tumor Induction:

Anesthetize mice using an appropriate anesthetic agent.

Make a small incision in the lower abdomen to expose the prostate.

Inject 2 x 10^6 PC-3 cells in 20 µL of a 1:1 mixture of serum-free medium and Matrigel

directly into the dorsal lobe of the prostate.

Suture the incision and monitor the animals for recovery.

Ampelopsin F Administration:

Dosage: 150 mg/kg and 300 mg/kg body weight.

Vehicle: 0.5% carboxymethylcellulose (CMC).

Route of Administration: Oral gavage.

Frequency: Once daily.

Treatment Duration: 8 weeks, starting one week after tumor cell implantation.

Efficacy Evaluation:

Tumor Growth: At the end of the 8-week treatment period, sacrifice the mice, dissect the

prostate tumors, and measure their weight.

Metastasis: Carefully dissect and count the number of metastatic nodules in the lymph nodes

and lungs.
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Body Weight and Food Intake: Monitor and record the body weight and food intake of the

mice weekly throughout the study to assess toxicity.

Immunohistochemistry: Perform immunohistochemical analysis on tumor tissues to evaluate

markers for apoptosis (e.g., TUNEL assay), cell proliferation (e.g., Ki-67), and angiogenesis

(e.g., CD31).

Quantitative Data Summary

Treatment
Group

Final
Tumor
Weight
(g)

%
Inhibition
of Tumor
Growth

Lymph
Node
Metastas
es (count)

%
Inhibition
of Lymph
Node
Metastasi
s

Lung
Metastas
es (count)

%
Inhibition
of Lung
Metastasi
s

Control

(Vehicle)
1.24 ± 0.21 - 11.0 ± 2.1 - 7.1 ± 1.5 -

Ampelopsi

n F (150

mg/kg)

0.89 ± 0.18 28.2% 8.0 ± 1.9 27.3% 3.0 ± 1.0 57.7%

Ampelopsi

n F (300

mg/kg)

0.63 ± 0.15 49.2% 5.0 ± 1.4 54.5% 0.5 ± 0.2 92.9%

*Statistically significant difference from the control group (P < 0.05). Data is presented as mean

± SEM.[1][2][3][4]
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Prostate Cancer Xenograft Workflow

Breast Cancer Xenograft Model
This section provides the protocol for evaluating the efficacy of Ampelopsin F in a

subcutaneous breast cancer mouse model.

Experimental Protocol
Animal Model:

Species: Mouse

Strain: Athymic nude mice

Sex: Female

Age: 4-5 weeks

Cell Line:

Cell Type: MDA-MB-231 (human breast adenocarcinoma)
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Culture Conditions: L-15 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Tumor Induction:

Harvest MDA-MB-231 cells and resuspend them in sterile PBS.

Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS into the right flank of each mouse.

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

Ampelopsin F Administration:

Dosage: 50 mg/kg and 100 mg/kg body weight.

Vehicle: Not specified, but likely a standard vehicle like CMC or PBS.

Route of Administration: Intraperitoneal injection.

Frequency: Daily.

Treatment Duration: 21 days.

Efficacy Evaluation:

Tumor Volume: Measure tumor dimensions with calipers every 3 days and calculate the

volume using the formula: (Length x Width²) / 2.

Tumor Weight: At the end of the study, excise the tumors and weigh them.

Body Weight: Monitor and record the body weight of the mice regularly.

Quantitative Data Summary
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Treatment
Group

Mean Tumor
Volume at Day
21 (mm³)

% Inhibition of
Tumor Volume

Mean Tumor
Weight at Day
21 (g)

% Inhibition of
Tumor Weight

Control ~1200 - ~0.8 -

Ampelopsin F

(50 mg/kg)
~700 ~41.7% Not Reported Not Reported

Ampelopsin F

(100 mg/kg)
~400 ~66.7% Not Reported Not Reported

*Statistically significant difference from the control group.[5][6]

Signaling Pathway Modulation
Ampelopsin F has been shown to inhibit the mTOR signaling pathway in breast cancer cells.[5]
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Ampelopsin F and mTOR Pathway

Gastric Cancer In Vitro Model
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While a full in vivo protocol for gastric cancer was not detailed in the provided search results, in

vitro studies have elucidated the mechanism of action of Ampelopsin F (Dihydromyricetin) in

gastric cancer cells, which can inform future in vivo study design.

Experimental Protocol (In Vitro)
Cell Line:

Cell Type: BGC-823 (human gastric carcinoma)

Culture Conditions: Standard cell culture conditions.

Ampelopsin F Treatment:

Concentrations: 0, 40, 60, 80, 100, and 120 µg/mL.

Duration: 24 hours.

Assays:

Cell Viability: CCK-8 assay.

Colony Formation: Colony forming assay.

Migration: Transwell assay.

Protein Expression: Western blotting for proteins in the Akt/STAT3 signaling pathway (e.g., p-

Akt, p-STAT3, HMGB1, Cyclin D1, Cyclin E1, E-cadherin, N-cadherin).

MMP Levels: ELISA for MMP-2 and MMP-9.

Signaling Pathway Modulation
Dihydromyricetin inhibits the proliferation and migration of gastric cancer cells by suppressing

the Akt/STAT3 signaling pathway and downregulating HMGB1 expression.[7][8][9]
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Dihydromyricetin and Akt/STAT3 Pathway

Ovarian Cancer In Vitro Model
Similar to gastric cancer, detailed in vivo protocols for ovarian cancer were not available in the

search results, but in vitro studies provide valuable mechanistic insights.

Experimental Protocol (In Vitro)
Cell Lines:

Cell Types: A2780 and SKOV3 (human ovarian cancer), and their paclitaxel (PTX) and

doxorubicin (DOX) resistant counterparts.

Ampelopsin F (DHM) Treatment:

Concentrations: Various concentrations to assess dose-dependent effects.

Assays:

Cell Viability and Apoptosis: MTT assay and flow cytometry.

Protein Expression: Western blotting for p53 and Survivin.
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Signaling Pathway Modulation
Dihydromyricetin induces apoptosis and can reverse multi-drug resistance in ovarian cancer

cells through a p53-mediated downregulation of Survivin.[10]
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Dihydromyricetin and p53/Survivin Pathway

Disclaimer: These protocols are intended for informational purposes for research professionals.

All animal experiments should be conducted in accordance with institutional and national

guidelines for the ethical treatment of animals and under an approved animal care and use

protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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